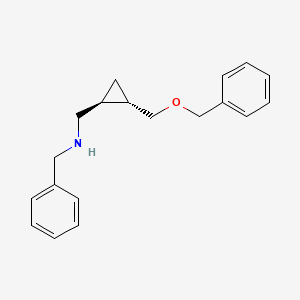

N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC15874832

Molecular Formula: C19H23NO

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23NO |

|---|---|

| Molecular Weight | 281.4 g/mol |

| IUPAC Name | N-benzyl-1-[(1S,2S)-2-(phenylmethoxymethyl)cyclopropyl]methanamine |

| Standard InChI | InChI=1S/C19H23NO/c1-3-7-16(8-4-1)12-20-13-18-11-19(18)15-21-14-17-9-5-2-6-10-17/h1-10,18-20H,11-15H2/t18-,19-/m1/s1 |

| Standard InChI Key | ZCDFWVQHVLLGPE-RTBURBONSA-N |

| Isomeric SMILES | C1[C@@H]([C@H]1COCC2=CC=CC=C2)CNCC3=CC=CC=C3 |

| Canonical SMILES | C1C(C1COCC2=CC=CC=C2)CNCC3=CC=CC=C3 |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, N-benzyl-1-[(1S,2S)-2-(phenylmethoxymethyl)cyclopropyl]methanamine, reflects its bis-benzylated cyclopropane core . The cyclopropane ring adopts a (1S,2S) configuration, creating a rigid, planar structure that influences both its chemical reactivity and potential interactions with biological targets. Key structural elements include:

-

Cyclopropane ring: A three-membered carbon ring with inherent angle strain (60° bond angles), enhancing its reactivity in ring-opening reactions .

-

Benzyloxy-methyl group: Attached at the C2 position, this ether-linked benzyl group introduces steric bulk and modulates electronic properties via resonance effects.

-

N-Benzyl methanamine: A secondary amine group connected to a benzyl substituent, enabling hydrogen bonding and potential coordination with metal catalysts .

Spectroscopic and Computational Data

Experimental and computed properties provide critical insights into its physicochemical behavior:

The compound’s NMR spectra reveal distinct signals for cyclopropane protons (δ 0.3–1.4 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and methine groups adjacent to oxygen/nitrogen . IR spectroscopy confirms O–H and N–H stretches at 3394 cm⁻¹ and 2859 cm⁻¹, respectively .

Synthesis and Reaction Optimization

Cyclopropane Ring Formation

The synthesis of N-Benzyl-1-((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanamine typically begins with the construction of the strained cyclopropane ring. A modified Simmons–Smith reaction using diethylzinc and diiodomethane under low-temperature conditions (–78°C) achieves high stereoselectivity :

Key optimization parameters include:

-

Temperature control: Yields improve from 43% at 0°C to 86% at –78°C due to reduced side reactions .

-

Stoichiometry: A 2.2:1 ratio of n-butyllithium to substrate maximizes bicyclo[1.1.0]butane formation, a critical intermediate .

-

Workup: Sequential extraction with diethyl ether (3×10 mL) and drying over MgSO₄ ensures high purity .

Functionalization Steps

| Parameter | Recommendation |

|---|---|

| Storage | –20°C under argon; desiccated |

| Exposure Controls | Gloves, goggles, and fume hood use |

| Disposal | Incineration following local regulations |

No acute toxicity data exists, but related benzylamines exhibit LD₅₀ values >500 mg/kg (rat, oral).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume